Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be constructed through intramolecular cyclization reactions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Protection of the Nitrogen Atoms: The nitrogen atoms in the diazepane ring are often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of diazepane derivatives on biological systems. It may serve as a model compound for investigating the interactions of diazepanes with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Diazepane derivatives have been studied for their activity as central nervous system agents, including anxiolytics and anticonvulsants.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes and receptors, potentially modulating their activity. The acetyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,4-diazepane-1-carboxylate
- Tert-butyl 4-(carboxy)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
Uniqueness
Tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other diazepane derivatives that may lack this functional group.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-10(15)13-6-5-7-14(9-8-13)11(16)17-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
XMHYGEJNGQAOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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